3,4-Difluorophenyl isocyanate CAS number 42601-04-7
3,4-Difluorophenyl isocyanate CAS number 42601-04-7
An In-Depth Technical Guide to 3,4-Difluorophenyl Isocyanate
Abstract
3,4-Difluorophenyl isocyanate (CAS No. 42601-04-7) is a halogenated aromatic isocyanate that has emerged as a pivotal building block in modern chemical synthesis. Its unique electronic properties, conferred by the vicinal fluorine atoms, render it a highly reactive and versatile intermediate. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, synthesis, core reactivity, and key applications, with a focus on mechanistic principles and practical experimental considerations. This document aims to serve as a foundational resource, enabling scientists to leverage the full potential of this valuable reagent in their research and development endeavors.
Core Physicochemical & Structural Data
3,4-Difluorophenyl isocyanate is a colorless to yellow liquid at room temperature. The two electron-withdrawing fluorine atoms on the aromatic ring significantly influence the reactivity of the isocyanate functional group, enhancing its electrophilicity. This electronic modification is central to its utility in chemical synthesis.
Table 1: Key Physicochemical Properties of 3,4-Difluorophenyl Isocyanate
| Property | Value | Source(s) |
| CAS Number | 42601-04-7 | [1][2] |
| Molecular Formula | C₇H₃F₂NO | [1][3] |
| Linear Formula | F₂C₆H₃NCO | |
| Molecular Weight | 155.10 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 164 °C (lit.); 85 °C / 30 mmHg | [1][2] |
| Density | ~1.326 - 1.34 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | ~1.498 - 1.50 | [1][2] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
| Moisture Sensitivity | Yes | [4][5] |
Synthesis & Manufacturing Principles
While numerous proprietary methods exist, the synthesis of aryl isocyanates like 3,4-difluorophenyl isocyanate generally relies on established transformations of the corresponding primary amine, 3,4-difluoroaniline.
Phosgenation Route
The most traditional and industrially scalable method involves the reaction of 3,4-difluoroaniline with phosgene (COCl₂) or a phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).[6][7] This reaction proceeds through an intermediate carbamoyl chloride, which is then thermally dehydrochlorinated to yield the isocyanate.
-
Causality: The high reactivity of phosgene makes this a very efficient transformation. However, the extreme toxicity of phosgene necessitates stringent safety protocols and specialized equipment, leading many researchers to prefer phosgene-free alternatives.[7]
Phosgene-Free Synthetic Routes
To circumvent the hazards of phosgene, several alternative methods have been developed. These are particularly valuable for laboratory-scale synthesis.
-
Rearrangement Reactions: The Curtius and Hofmann rearrangements provide reliable pathways to isocyanates from carboxylic acid derivatives or primary amides, respectively.[7] For instance, a Curtius rearrangement would involve the conversion of 3,4-difluorobenzoyl chloride to an acyl azide, which then rearranges upon heating to the isocyanate with loss of N₂ gas.[7]
-
Carbonylative Approaches: Direct carbonylation of 3,4-difluoroaniline using reagents like N,N'-carbonyldiimidazole (CDI) or di-tert-butyl dicarbonate (Boc₂O) can also yield the desired isocyanate.[7][8]
Caption: Generalized phosgenation workflow for isocyanate synthesis.
Core Reactivity and Mechanistic Pathways
The synthetic utility of 3,4-difluorophenyl isocyanate is dominated by the electrophilic nature of the isocyanate (-N=C=O) carbon atom.[9] This group readily undergoes nucleophilic addition with a wide range of nucleophiles, making it an exceptional tool for molecular construction. The electron-withdrawing fluorine atoms further activate the isocyanate group towards nucleophilic attack compared to its non-fluorinated counterparts.
Key reactions include:
-
Reaction with Amines: This is arguably the most significant reaction in medicinal chemistry, forming a stable N,N'-disubstituted urea linkage. The reaction is typically fast and high-yielding.
-
Reaction with Alcohols: In the presence of a catalyst, isocyanates react with alcohols to form carbamate (urethane) linkages. This is the foundational reaction for the synthesis of polyurethanes.[10]
-
Reaction with Water: Isocyanates react with water, a common contaminant, to form an unstable carbamic acid. This intermediate rapidly decarboxylates to yield the parent amine (3,4-difluoroaniline) and carbon dioxide gas. This highlights the critical need for anhydrous reaction conditions.[4][9]
Caption: Core reactivity pathways of 3,4-Difluorophenyl Isocyanate.
Applications in Drug Discovery and Materials Science
The unique reactivity profile of 3,4-difluorophenyl isocyanate makes it a valuable reagent in diverse fields.[1]
-
Pharmaceutical Development: It serves as a key intermediate for synthesizing potent drug candidates.[1] The urea moiety formed from its reaction with amines is a common structural motif in many kinase inhibitors and other targeted therapies. The difluorophenyl group can enhance metabolic stability, binding affinity, and cell permeability. For example, it has been used to prepare androgen receptor antagonists.
-
Agrochemicals: The compound is used in the formulation of advanced pesticides and herbicides. The fluorine atoms can increase the biological potency and stability of the final active ingredient.[1]
-
Polymer and Materials Science: 3,4-Difluorophenyl isocyanate is employed in the production of specialty polymers, coatings, and adhesives. The incorporation of the difluorophenyl group can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface energy.[1]
Exemplary Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol provides a self-validating, generalized procedure for the synthesis of an N-(3,4-Difluorophenyl)-N'-(alkyl/aryl)urea.
Objective: To synthesize a urea derivative via nucleophilic addition of a primary amine to 3,4-difluorophenyl isocyanate.
Materials:
-
3,4-Difluorophenyl isocyanate (1.0 eq)
-
Primary amine of choice (e.g., benzylamine) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate, dry syringe, draw up 3,4-difluorophenyl isocyanate (1.0 eq). Add the isocyanate to the stirred amine solution dropwise over 5-10 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials. A key validation checkpoint is the disappearance of the isocyanate's characteristic IR stretch (~2270 cm⁻¹) if in-situ monitoring is available.[11]
-
Workup: Upon completion, the reaction mixture is often concentrated under reduced pressure. If the product precipitates, it can be collected by filtration. If not, standard aqueous workup and extraction may be performed.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety, Handling, and Storage
3,4-Difluorophenyl isocyanate is a hazardous chemical that requires careful handling. It is classified as toxic and an irritant.
Table 2: GHS Hazard Information
| Category | Description |
| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark), GHS08 (Health Hazard) |
| Signal Word | Danger |
| Hazard Statements | H301+H331: Toxic if swallowed or if inhaled. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of water.[12] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. An ABEK-type respirator filter is recommended for handling larger quantities. Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.[1] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
-
Incompatibilities: Keep away from water, alcohols, amines, acids, strong bases, and strong oxidizing agents.[4][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of 3,4-difluorophenyl isocyanate.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature is a very strong, sharp absorption band between 2250-2275 cm⁻¹, characteristic of the asymmetric N=C=O stretching vibration.[6] The absence of N-H stretches (~3300-3500 cm⁻¹) confirms the absence of the parent amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically 7.0-7.8 ppm) due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The isocyanate carbon will appear around 120-130 ppm. The aromatic carbons will show complex splitting patterns due to one-bond and multi-bond carbon-fluorine couplings.
-
¹⁹F NMR: This is a critical technique for confirming the structure, showing two distinct resonances for the two non-equivalent fluorine atoms, with fluorine-fluorine and fluorine-proton coupling.
-
References
-
Ukrainets, I. V., et al. (2018). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 52(1), 27-34. Available at: [Link]
-
Oakwood Chemical. (n.d.). 3,4-Difluorophenyl isocyanate. Retrieved from [Link]
-
Patel, R. P., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. Available at: [Link]
-
Georganics. (n.d.). Safety Data Sheet: 4-Fluorophenyl isocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758331, 3,4-Difluorophenyl Isothiocyanate. Retrieved from [Link]
-
ResearchGate. (2011). A Facile Synthesis of Unsymmetrical Ureas. Retrieved from [Link]
-
Georganics. (n.d.). 3,4-Difluorophenyl isothiocyanate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
D'Oria, M., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(20), 6848. Available at: [Link]
- Google Patents. (1969). US3444231A - Process for the preparation of isocyanates and isothiocyanates.
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 3,4-Difluorophenyl isocyanate. Retrieved from [Link]
-
Maisonneuve, L., et al. (2023). Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. Polymers, 15(11), 2530. Available at: [Link]
-
Vangheluwe, P. (2018). A brief overview of properties and reactions of diisocyanates. Toxicology Letters, 298, 4-8. Available at: [Link]
-
Wang, Y., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Coatings, 13(10), 1739. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 42601-04-7 | CAS DataBase [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics | MDPI [mdpi.com]
- 11. mt.com [mt.com]
- 12. echemi.com [echemi.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
